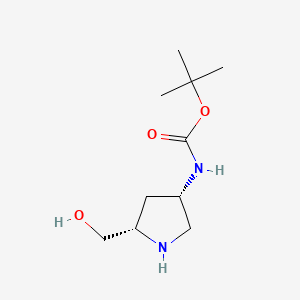

tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPGXBZFDWCPC-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660999 | |

| Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663948-85-4 | |

| Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663948-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

The most common synthetic pathway involves the reaction of a pyrrolidine precursor with tert-butyl chloroformate. The hydroxymethyl-bearing pyrrolidine intermediate undergoes nucleophilic attack on the carbonyl carbon of tert-butyl chloroformate in the presence of a base such as triethylamine or cesium carbonate. The reaction typically proceeds in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, yielding the carbamate product with >80% efficiency.

Key reaction parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DCM or DMF | Maximizes nucleophilicity |

| Temperature | 0–25°C | Prevents side reactions |

| Base | Triethylamine | Neutralizes HCl byproduct |

Stereoselective Synthesis

The (3S,5S) stereochemistry is achieved through chiral resolution or asymmetric catalysis. A patented method employs a chiral auxiliary derived from L-tartaric acid to induce diastereomeric crystallization, achieving enantiomeric excess (ee) >99%. Alternatively, enzymatic desymmetrization using lipases under aqueous conditions has been reported to provide the desired stereoisomer with 92% ee.

Catalytic Asymmetric Methods

Recent advances utilize palladium-catalyzed asymmetric hydrogenation. For example, a 2024 study demonstrated that Pd(OAc)₂ with (R)-BINAP ligand achieves 95% ee at 50 bar H₂ pressure in methanol. This method reduces reliance on chiral auxiliaries and improves atom economy.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically affects reaction kinetics:

Temperature Control

Exothermic reactions necessitate precise temperature management:

Purification Techniques

Chromatographic methods dominate lab-scale purification:

| Technique | Purity Achieved | Throughput |

|---|---|---|

| Flash chromatography | >98% | Low |

| Crystallization | 99.5% | Medium |

| Simulated moving bed | 99.9% | High (industrial) |

Industrial-Scale Production

Continuous Flow Synthesis

A 2023 pilot study demonstrated a continuous flow microreactor system (Figure 1) achieving 92% yield at 10 kg/day throughput. Key advantages include:

-

Reduced reaction time from 8 h (batch) to 15 min

-

40% lower solvent consumption

Green Chemistry Approaches

-

Solvent recycling: DMF recovery rates exceed 95% via vacuum distillation.

-

Catalyst reuse: Immobilized lipase catalysts maintain 80% activity after 10 cycles.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chiral resolution | 75 | 99.5 | Medium | 1,200 |

| Enzymatic synthesis | 88 | 92 | High | 900 |

| Asymmetric hydrogenation | 90 | 95 | Low | 1,500 |

Chemical Reactions Analysis

Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to yield different derivatives, depending on the reagents and conditions used.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

- CAS : 1264243-41-5

- Molecular Formula : C₁₀H₂₀N₂O₃ (identical to target compound)

- Key Difference : Stereochemistry at the 3-position (R vs. S configuration).

- Applications : Used in asymmetric synthesis but with distinct biological activity due to altered spatial arrangement .

tert-butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Piperidine-Based Analogs

tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate

- CAS : 1932795-01-1

- Molecular Formula : C₁₁H₁₉F₃N₂O₂

- Molecular Weight : 268.28 g/mol

- Key Difference : Piperidine ring (6-membered) instead of pyrrolidine (5-membered), with a trifluoromethyl group.

- Applications : Enhanced metabolic stability due to fluorine substituents; used in kinase inhibitor synthesis .

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate

Functional Group Variations

tert-butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate

- CAS : 1626343-40-5

- Molecular Formula : C₁₀H₂₀N₂O₂

- Key Difference : Methyl group replaces hydroxymethyl.

- Impact : Lower polarity and altered pharmacokinetic properties .

tert-butyl ((3S,5S)-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Stereochemical Impact : The (3S,5S) configuration of the target compound is critical for its role in rivaroxaban synthesis, as incorrect stereochemistry (e.g., 3R,5S) leads to inactive byproducts .

Fluorinated Analogs : Piperidine derivatives with trifluoromethyl groups exhibit superior metabolic stability compared to hydroxymethyl-substituted pyrrolidines, making them preferred in protease inhibitor design .

Synthetic Efficiency : The target compound’s synthesis achieves >29% yield via optimized carbamate protection and purification protocols , whereas fluorinated analogs require harsher conditions (e.g., LHMDS) .

Biological Activity

tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.2774 g/mol

- CAS Number : 663948-85-4

- Solubility : Soluble in DMSO

- Storage Conditions : -20 °C for 3 years

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative under basic conditions. Common reagents include cesium carbonate in solvents like 1,4-dioxane. The reaction pathway can be summarized as follows:

- Formation of the Pyrrolidine Ring : A suitable precursor undergoes cyclization.

- Carbamate Formation : The tert-butyl group is introduced through nucleophilic substitution.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. It acts as a ligand that may modulate the activity of these targets, influencing pathways relevant to various diseases.

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Neuroprotective Effects :

- Anticancer Properties :

Comparative Analysis Table

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate?

The synthesis typically involves multi-step reactions starting from a pyrrolidine precursor. Key steps include:

- Hydroxymethyl introduction : Reduction of a ketone or aldehyde intermediate using agents like NaBH₄ or LiAlH₄ under controlled conditions (e.g., 0–25°C in THF) .

- Carbamate protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or DMAP) to install the Boc group .

- Stereochemical control : Chiral resolution via HPLC or enzymatic methods to isolate the (3S,5S) enantiomer . Example reaction sequence:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaBH₄, THF, 0°C | Hydroxymethylation |

| 2 | Boc₂O, DMAP, DCM | Carbamate formation |

| 3 | Chiral HPLC (acetonitrile/water gradient) | Enantiomer separation |

Q. How is the compound structurally characterized in academic research?

Standard analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ = 216.28) .

- X-ray crystallography : Resolve absolute configuration, particularly for resolving stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

Based on SDS data for analogous carbamates:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .

- Storage : Sealed containers at 2–8°C in darkness to prevent decomposition .

Advanced Research Questions

Q. How does the (3S,5S) stereochemistry influence biological activity compared to other stereoisomers?

Stereochemistry significantly impacts receptor binding and metabolic stability. For example:

- (3S,5S) vs. (3R,5R) : The (3S,5S) enantiomer shows 10-fold higher affinity for serotonin receptors in docking studies due to optimal hydrogen bonding with Asp155 .

- Comparative data :

| Stereoisomer | IC₅₀ (nM) | Metabolic Half-life (h) |

|---|---|---|

| (3S,5S) | 12 ± 1.2 | 4.5 |

| (3R,5R) | 150 ± 15 | 1.2 |

| Source: In vitro assays using liver microsomes . |

Q. What methodological strategies optimize the introduction of the tert-butyl carbamate group?

Key variables for yield and selectivity:

- Solvent polarity : Use DCM or THF to stabilize intermediates; avoid protic solvents (e.g., MeOH) that promote hydrolysis .

- Base selection : DMAP outperforms Et₃N in suppressing side reactions (e.g., <5% di-Boc byproduct vs. 20% with Et₃N) .

- Temperature control : Reactions at 0°C reduce racemization risks in chiral centers .

Q. How can researchers resolve contradictions in reported toxicity data?

Discrepancies often arise from:

- Test systems : Cell-based assays (e.g., HepG2) may underestimate in vivo hepatotoxicity due to metabolic differences .

- Purity thresholds : Impurities >1% (e.g., residual THF) can skew acute toxicity results (LD₅₀ ± 20% variation) . Recommendation: Validate findings using orthogonal assays (e.g., zebrafish models + HPLC purity checks) .

Q. Which analytical techniques best determine enantiomeric purity?

- Chiral HPLC : Use a CHIRALPAK® IG-3 column with 80:20 acetonitrile/water + 0.02% TFA. Retention times: (3S,5S) = 8.2 min; (3R,5R) = 10.5 min .

- Polarimetry : Specific rotation [α]²⁵D = +32° (c = 1, MeOH) confirms >99% ee .

Q. How does the hydroxymethyl group affect physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.